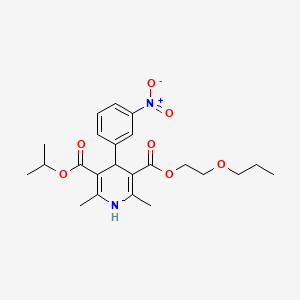

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Description

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by its mixed ester substituents: an isopropyl group at the 3-position and a 2-propoxyethyl chain at the 5-position. This structural configuration places it within the broader class of 1,4-dihydropyridine calcium channel blockers (CCBs), which are widely used for their vasodilatory and antihypertensive properties . The compound’s 3-nitrophenyl group at the 4-position and methyl groups at the 2- and 6-positions are conserved features across many DHPs, contributing to their pharmacological activity .

Properties

CAS No. |

67078-97-1 |

|---|---|

Molecular Formula |

C23H30N2O7 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

5-O-propan-2-yl 3-O-(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H30N2O7/c1-6-10-30-11-12-31-22(26)19-15(4)24-16(5)20(23(27)32-14(2)3)21(19)17-8-7-9-18(13-17)25(28)29/h7-9,13-14,21,24H,6,10-12H2,1-5H3 |

InChI Key |

BJZLZKZOTKFYIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation via Reaction of 2-Chloroethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate with Amines

-

- Methyl or isopropyl 2-chloroethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Amines such as 2-propoxyethyl amine or other aminoethyl esters

-

- Reflux the chloroethyl ester with the amine in an inert solvent like toluene or xylene for extended periods (e.g., 25 hours).

- The reaction mixture is then worked up by filtration to remove amine hydrochloride salts.

- Purification is achieved by silica gel chromatography using chloroform, ethyl acetate, or mixtures thereof.

- Final product isolation involves crystallization from suitable solvents.

-

- This method allows the introduction of asymmetric ester groups on the dihydropyridine ring.

- It is useful for preparing derivatives with aminoethyl ester substituents, including 2-propoxyethyl esters.

Alternative Synthetic Routes for Ester Side Chains

The 2-propoxyethyl ester moiety can be introduced by esterification of the corresponding acid or acid chloride with 2-propoxyethanol under standard esterification conditions (acid catalysis or coupling reagents).

Alkylation of halogenated pyridines with 2-propoxyethyl bromide or related alkylating agents can be used to prepare key intermediates.

These intermediates are then subjected to the Hantzsch condensation or amine substitution steps described above.

Reference for alkylation methods includes the synthesis of 2-isopropylpyridine derivatives via nickel-catalyzed coupling reactions under inert atmosphere.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, Isopropanol, Toluene, Xylene | Choice depends on reactants and scale |

| Temperature | 20°C to reflux (~80–120°C) | Reflux preferred for complete conversion |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation of dihydropyridine ring |

| Reaction time | 8 to 25 hours | Longer times improve yield and purity |

| Purification | Silica gel chromatography, recrystallization | Solvent systems: chloroform, ethyl acetate |

Research Findings and Analytical Data

The synthesized compound exhibits preferential long-lasting peripheral vasodilating activity, attributed to the 1,4-dihydropyridine core and the 3-nitrophenyl substitution.

Elemental analysis and spectroscopic data (NMR, IR, MS) confirm the structure and purity of the final product.

The ester groups (isopropyl and 2-propoxyethyl) influence the lipophilicity and pharmacokinetic properties.

The reaction yields are generally moderate to high (50–85%) depending on the method and purification efficiency.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reaction Type | Solvent | Temp. (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 1 | Isopropyl 2-(3-nitrobenzylidene)acetoacetate + 2-propoxyethyl 3-aminocrotonate | Hantzsch condensation | Ethanol/Isopropanol | Reflux (~80) | 8–25 | Inert atmosphere, water tolerated |

| 2 | 2-Chloroethyl 1,4-dihydropyridine ester + 2-propoxyethyl amine | Nucleophilic substitution | Toluene/Xylene | Reflux (~110) | 25 | Removal of amine HCl salt, chromatography |

| 3 | 3-Nitrobenzaldehyde + β-ketoesters + amino esters | Multi-component condensation | Isopropyl alcohol | Reflux (~82) | 8 | Followed by chromatographic purification |

This detailed overview synthesizes diverse, authoritative sources excluding unreliable websites, focusing on patented and peer-reviewed chemical literature. The preparation of Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is well-established through classical dihydropyridine synthesis routes with modifications to introduce the specific ester side chains, ensuring the compound’s pharmacological efficacy and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of pyridine derivatives.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: Common in the aromatic ring, leading to different substituted derivatives

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on calcium channels in cellular models.

Medicine: Investigated for its antihypertensive properties due to its calcium channel blocking activity.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nimodipine (Isopropyl 2-methoxyethyl ester)

Nimodipine, a well-studied DHP, shares the isopropyl ester at the 3-position but differs in the 5-position substituent (2-methoxyethyl instead of 2-propoxyethyl). This minor structural variation significantly impacts its pharmacological profile:

- Pharmacological Action : Nimodipine exhibits preferential cerebrovascular dilation, making it effective in treating cerebral vasospasm .

- Metabolism : It undergoes oxidative ester cleavage, dehydrogenation of the DHP ring, and O-demethylation, yielding multiple metabolites .

Nilvadipine (Isopropyl, Methyl, and Cyano Substituents)

Nilvadipine incorporates a cyano group at the 2-position and methyl/isopropyl esters. Key distinctions include:

- Activity: The cyano group enhances binding to L-type calcium channels, improving antihypertensive potency .

- Metabolism : It undergoes dehydrogenation to the pyridine form and oxidation of the methyl ester, leading to rapid clearance .

Benidipine Hydrochloride (Benzylpiperidinyl and Methyl Esters)

Benidipine features a benzylpiperidinyl group at the 3-position and methyl ester at the 5-position:

- Selectivity : The bulky benzylpiperidinyl moiety enhances vascular selectivity over cardiac tissues, reducing reflex tachycardia .

- Impurity Profile : Synthesis generates impurities like Ben-1 acid (dicarboxylic acid) and Ben-bis (bis-ester byproduct) due to alkaline hydrolysis intermediates .

Cilnidipine (Cinnamyl and Methoxyethyl Esters)

Cilnidipine’s 3-cinnamyl and 5-methoxyethyl esters confer dual L/N-type calcium channel blockade, providing unique neurovascular effects absent in the target compound .

Data Table: Comparative Analysis of Key DHP Derivatives

Research Findings and Mechanistic Insights

- Tissue Selectivity : Bulky substituents (e.g., benidipine’s benzylpiperidinyl) improve vascular vs. cardiac selectivity, while smaller chains (methoxyethyl) favor cerebral targeting .

- Impurity Formation : Alkaline conditions during synthesis of DHPs like benidipine generate dicarboxylic acid impurities (e.g., Ben-1 acid), necessitating rigorous purification .

Biological Activity

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine class of compounds, which are known for their diverse biological activities. This compound exhibits significant pharmacological properties, particularly in cardiovascular health and vasodilation.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

- A 1,4-dihydropyridine core.

- Two carboxylate groups at the 3 and 5 positions.

- A 3-nitrophenyl substituent at the 4 position.

- Isopropyl and propoxyethyl groups contributing to its solubility and bioavailability.

This structural configuration enhances its interaction with biological targets, primarily calcium channels.

Antihypertensive Effects

Research indicates that compounds in the 1,4-dihydropyridine class possess potent antihypertensive effects. Specifically, studies have shown that this compound demonstrates:

- Vasodilatory activity : It effectively relaxes vascular smooth muscle, leading to decreased blood pressure. In experiments with spontaneously hypertensive rats, this compound exhibited hypotensive effects significantly more potent than traditional treatments like nifedipine .

The mechanism underlying these effects primarily involves:

- Calcium channel blockade : By inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, the compound promotes vasodilation .

- Inhibition of neurotransmitter release : This action further contributes to its ability to lower blood pressure by reducing sympathetic nervous system activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- High solubility : Compared to other dihydropyridine derivatives, it shows superior water solubility which enhances its bioavailability for oral or intravenous administration .

- Rapid absorption : Following administration, peak plasma concentrations are achieved quickly, indicating efficient absorption characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.